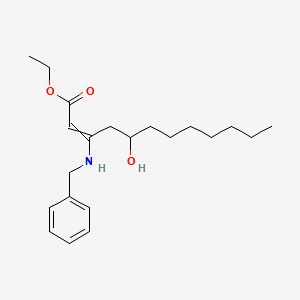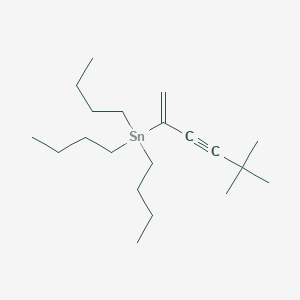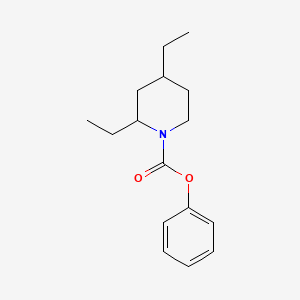
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a cyclohexyl group and a heptan-2-yl group attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine typically involves the reaction of cyclohexylamine with heptan-2-one, followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired diamine.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenated compounds and alkylating agents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.
Applications De Recherche Scientifique
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The diamine is utilized in the production of polymers and as a curing agent in epoxy resins.
Mécanisme D'action
The mechanism by which N1-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethylcyclohexane-1,2-diamine
- N,N’-Diethylcyclohexane-1,2-diamine
- N,N’-Dipropylcyclohexane-1,2-diamine
Uniqueness
N~1~-Cyclohexyl-N~2~-(heptan-2-yl)ethane-1,2-diamine is unique due to the presence of both a cyclohexyl group and a heptan-2-yl group, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
627527-28-0 |
|---|---|
Formule moléculaire |
C15H32N2 |
Poids moléculaire |
240.43 g/mol |
Nom IUPAC |
N-cyclohexyl-N'-heptan-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C15H32N2/c1-3-4-6-9-14(2)16-12-13-17-15-10-7-5-8-11-15/h14-17H,3-13H2,1-2H3 |
Clé InChI |
NBJBILRFJGZPCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)NCCNC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]](/img/structure/B15168887.png)
![Acetamide,N-cyclohexyl-N-methyl-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B15168894.png)


![Benzene, [(1E)-2-[(bromomethyl)sulfonyl]ethenyl]-](/img/structure/B15168908.png)
![Methanesulfonamide, N-[7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B15168931.png)




![N-(3,5-Dimethylphenyl)-N-[4-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-yl]urea](/img/structure/B15168971.png)
![7-Acetyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B15168977.png)


